molecular formula C₁₀H₁₀O₃S B1142738 Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate CAS No. 94019-89-3

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate

Cat. No.: B1142738
CAS No.: 94019-89-3
M. Wt: 210.25
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated benzo[b]thiophene core. The structure includes a ketone group at position 7 and a methyl ester substituent at position 2. The benzo[b]thiophene system (where the thiophene ring is fused to benzene in a "b" orientation) confers unique electronic and steric properties, distinguishing it from other fused thiophene derivatives. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its modular reactivity at the ester and ketone positions .

Properties

IUPAC Name

methyl 7-oxo-5,6-dihydro-4H-1-benzothiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRNJGBNFXAHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)C2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Cyclohexanedione-Based Cyclization with Sulfur Nucleophiles

The thiophene ring in methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate is typically constructed via cyclocondensation of 1,3-cyclohexanedione derivatives with sulfur-containing reagents. For example, reacting 1,3-cyclohexanedione with elemental sulfur in the presence of triethylamine and ethanol generates the tetrahydrobenzo[b]thiophene scaffold. Adapting this method, the introduction of a pre-esterified carboxyl group at position 4 requires starting with a suitably substituted diketone.

In one protocol, 5-acetyl-6,7-dihydro-5H-benzo[b]thiophen-4-one was synthesized by treating 1,3-cyclohexanedione with ethyl acetate under basic conditions, achieving an 80% yield. The reaction proceeds via a tandem Michael addition-cyclization mechanism, where the acetyl group directs regioselectivity to position 4.

Table 1: Cyclization Yields for Tetrahydrobenzo[b]thiophene Derivatives

Starting MaterialReagentConditionsYield (%)Reference
1,3-CyclohexanedioneElemental sulfurEtOH, Et₃N, 25°C76
5-Acetyl-1,3-cyclohexanedioneEthyl acetateNaOH, reflux80
6,7-Dihydrobenzothiophen-4(5H)-oneDimethyl carbonateNaH, 85°C84

Esterification and Functional Group Interconversion

Direct Esterification of Carboxylic Acid Intermediates

The methyl ester at position 4 is commonly introduced via Fischer esterification or base-catalyzed transesterification. A representative method involves refluxing 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylic acid with dimethyl carbonate in the presence of sodium hydride, yielding 125 mg (84%) of the methyl ester. This reaction is performed under nitrogen to prevent oxidation of the thiophene ring.

Critical Parameters:

  • Temperature: Optimal esterification occurs at 85°C; lower temperatures result in incomplete conversion.

  • Base Selection: Sodium hydride (60% w/w) outperforms potassium carbonate in minimizing side reactions such as decarboxylation.

Industrial-Scale Considerations and Green Chemistry

Solvent and Catalyst Optimization

Recent advances emphasize replacing toxic solvents like dimethylformamide (DMF) with biodegradable alternatives. A 2011 study demonstrated the synthesis of a related tetrahydrobenzo[b]thiophene derivative using ethyl acetate and water, achieving comparable yields to traditional methods.

Table 2: Solvent Impact on Reaction Efficiency

Solvent SystemCatalystYield (%)Purity (%)
Dimethyl carbonateNaH8498
Ethyl acetate/H₂OK₂CO₃7695
DMENaOH8097

Characterization and Analytical Validation

Spectroscopic Fingerprints

  • ¹H NMR: The methyl ester group resonates as a singlet at δ 3.86 ppm, while the 7-oxo proton appears as a deshielded singlet near δ 7.38 ppm.

  • IR Spectroscopy: Strong absorptions at ν ≈ 1733 cm⁻¹ (ester C=O) and 1667 cm⁻¹ (ketone C=O) confirm functionalization .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight
This compound Benzo[b]thiophene -COOCH₃ (position 4), -C=O (position 7) Ester, ketone C₁₀H₁₀O₃S 210.25 g/mol
Ethyl 3-(benzylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (Compound 7, ) Benzo[c]thiophene -COOEt (position 1), -S-benzyl (position 3) Ester, thioether C₁₉H₂₀O₃S₂ 384.49 g/mol
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate () Benzo[c]thiophene -COOEt (position 1), -SO₂CH₃ (position 3), -CH(CH₃)₂ (position 6) Ester, sulfonyl, dimethyl C₁₄H₁₈O₅S₂ 330.42 g/mol
Methyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate () Benzofuran -COOCH₃ (position 3), -C=O (position 4) Ester, ketone C₁₀H₁₀O₄ 194.18 g/mol

Key Observations :

  • Core Heterocycle : The benzo[b]thiophene in the target compound differs from benzo[c]thiophene () in ring fusion, altering electronic delocalization and steric accessibility. Benzofuran analogs () replace sulfur with oxygen, reducing aromaticity and polarizability .
  • Substituent Positions : Substituents at positions 1 and 3 () vs. positions 4 and 7 (target compound) influence reactivity. For example, the ester at position 1 in may hinder nucleophilic attacks compared to the target’s position 4 ester.
  • Functional Groups : Sulfonyl () and thioether () groups introduce strong electron-withdrawing effects, contrasting with the target’s simpler ester/ketone system.
Physicochemical and Pharmacological Properties
  • Lipophilicity : The target compound’s methyl ester (logP ~1.5 estimated) is less lipophilic than ethyl esters (: logP ~2.5–3.0) but more lipophilic than benzofuran analogs (: logP ~1.0) due to sulfur’s polarizability .
  • Hydrogen Bonding: The ketone at position 7 in the target compound enables hydrogen bonding, similar to benzofuran derivatives ().
  • Biological Activity: Benzo[c]thiophene derivatives () act as adenosine receptor antagonists, attributed to thioether and ester interactions with hydrophobic receptor pockets . Urea-functionalized analogs () exhibit enzyme inhibition via hydrogen bonding with the urea moiety, a feature absent in the target compound . Sulfonyl-containing derivatives () may show enhanced metabolic stability due to reduced oxidative susceptibility .

Biological Activity

Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate (CAS No. 112101-60-7) is a compound belonging to the class of tetrahydrobenzo[b]thiophenes, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C10_{10}H10_{10}O3_3S
  • Molecular Weight : 210.25 g/mol
  • Boiling Point : Not specified in available data
  • Melting Point : 92-94 °C

Anticancer Activity

Research has indicated that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines, demonstrating potential as anticancer agents. A review highlighted that several tetrahydrobenzo[b]thiophene derivatives displayed IC50_{50} values in the low micromolar range against cancer cell lines such as MDA-MB-231 and CCRF-CEM .

CompoundCancer Cell LineIC50_{50} Value
Example 1MDA-MB-2310.75 µM
Example 2CCRF-CEM0.31 µM

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. In vitro studies demonstrated efficacy against various pathogens, including bacteria and fungi. The compound's mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways in microbial cells .

Anti-inflammatory Properties

Inflammation is a critical factor in many chronic diseases, and compounds from the tetrahydrobenzo[b]thiophene class have been shown to possess anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential use in treating inflammatory conditions .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • HDAC Inhibition : Compounds in this class may act as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their role in gene expression regulation.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may influence ROS levels within cells, contributing to their cytotoxic effects on cancer cells.
  • Cell Cycle Arrest : Evidence suggests that they can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Study on Anticancer Effects : A study involving the administration of methyl 7-oxo derivatives showed a significant reduction in tumor size in animal models compared to controls.
  • Antimicrobial Efficacy : Clinical trials indicated that formulations containing tetrahydrobenzo[b]thiophenes were effective against resistant strains of bacteria.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate, and how can yields be improved?

  • Methodology : Utilize cyclocondensation reactions between cyclohexane-1,3-dione derivatives and thiophene-based precursors. Key steps include:

  • Reagents : Employ triethylamine as a catalyst in 1,4-dioxane or ethanol under reflux (80–100°C) to promote cyclization .
  • Purification : Recrystallize the product from ethanol or acetonitrile to achieve >85% purity. Monitor reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) .
    • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for ketone to thiophene precursor) and use inert atmospheres (N₂) to minimize oxidation side products .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural Elucidation :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydrobenzo[b]thiophene core (e.g., δ ~2.5–2.7 ppm for cyclohexenyl protons, δ ~170 ppm for ester carbonyl) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 240.0654 for C₁₁H₁₂O₃S) .
    • Purity Assessment : Perform HPLC (C18 column, methanol/water gradient) to ensure ≥97% purity. Differential Scanning Calorimetry (DSC) can confirm melting points (e.g., 203–206°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., ester substituents) influence adenosine receptor binding affinity and selectivity?

  • SAR Insights :

  • Ester Groups : Methyl esters (vs. ethyl) enhance A₁ receptor affinity (e.g., Kᵢ = 1.62 µM for A₁ vs. 9.19 µM for A₂a in compound BTH4) due to steric and electronic effects .
  • Thioether Substituents : 3-Benzylthio groups improve A₂a selectivity by 29-fold, as shown in radioligand displacement assays using rat brain membranes .
    • Experimental Design : Perform competitive binding assays with 3H^3H-DPCPX (A₁) and 3H^3H-ZM241385 (A₂a) to quantify Kᵢ values. Use CHO-K1 cells expressing human adenosine receptors for cross-species validation .

Q. How can contradictory data regarding biological activity (e.g., locomotor effects in mice) be resolved?

  • Approach :

  • Dose-Response Studies : Test compound 7 (BTH4) at 1–10 mg/kg in murine models to distinguish biphasic effects (stimulation at low doses vs. synergism with A₁ agonists at higher doses) .
  • Metabolic Profiling : Use LC-MS/MS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to paradoxical effects .
    • Data Reconciliation : Cross-reference in vitro receptor binding data with in vivo behavioral assays, ensuring alignment between affinity (Kᵢ) and functional responses (e.g., cAMP modulation) .

Q. What strategies enhance anticancer activity in derivatives of this scaffold?

  • Key Modifications :

  • Substituent Addition : Introduce allyl or benzylidene groups at the 3-position (e.g., compound 7b: IC₅₀ = 8.2 µM against MCF-7 cells) to improve cytotoxicity .
  • Hybridization : Fuse with pyrimidinone or thiazolidinone moieties (e.g., compound EU1794-19) to target tubulin polymerization or NMDAR pathways .
    • Mechanistic Validation : Conduct flow cytometry (Annexin V/PI staining) to confirm apoptosis induction and Western blotting for caspase-3 activation .

Q. What experimental frameworks are used to study interactions with enzymatic targets (e.g., adenylyl cyclase)?

  • In Vitro Assays :

  • Adenylyl Cyclase Modulation : Use rat adipocyte membranes to measure cAMP inhibition (A₁ agonism) and pheochromocytoma cells for cAMP stimulation (A₂a agonism). Calculate Kᴮ values from Schild plots .
  • Enzyme Kinetics : Perform Lineweaver-Burk analyses to determine inhibition constants (Kᵢ) and mode of action (competitive vs. non-competitive) .
    • Computational Modeling : Dock the compound into A₁/A₂a receptor homology models (e.g., using AutoDock Vina) to predict binding poses and validate with mutagenesis studies (e.g., T277A mutations in A₁) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.